1,1,3-trioxo-4H-1λ6,2,4-benzothiadiazine-7-carboxylic acid
Overview
Description
1,1,3-Trioxo-4H-1λ6,2,4-benzothiadiazine-7-carboxylic acid is a heterocyclic compound that belongs to the benzothiadiazine family This compound is characterized by the presence of a benzene ring fused with a thiadiazine ring, which contains sulfur and nitrogen atoms
Mechanism of Action
Target of Action
The primary targets of 3-oxo-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-carboxylic acid 1,1-dioxide are diverse and include AMPA receptors , ATP-sensitive potassium channels , and various phytopathogenic fungi . These targets play crucial roles in neurological signaling, cellular metabolism, and plant defense, respectively.
Mode of Action
This compound interacts with its targets in different ways. As an AMPA receptor positive allosteric modulator, it enhances the activity of these receptors . As an ATP-sensitive potassium channel activator, it promotes the opening of these channels . As a fungicide, it inhibits the growth of various phytopathogenic fungi .
Biochemical Pathways
The affected pathways depend on the specific target. In the case of AMPA receptors, the compound can enhance glutamatergic signaling . For ATP-sensitive potassium channels, it can influence cellular metabolism . In the context of phytopathogenic fungi, it disrupts their growth and reproduction .
Pharmacokinetics
Its effectiveness against various targets suggests it has sufficient bioavailability to reach these targets in their respective environments .
Result of Action
The molecular and cellular effects of this compound’s action are target-dependent. It can enhance neurological signaling via AMPA receptors , modulate cellular metabolism via ATP-sensitive potassium channels , and inhibit the growth of phytopathogenic fungi .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-oxo-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-carboxylic acid 1,1-dioxide. For example, the compound’s antifungal activity can be affected by the specific species of fungi and the conditions in which they grow . Similarly, the compound’s effects on AMPA receptors and ATP-sensitive potassium channels can be influenced by the specific cellular and physiological contexts .
Biochemical Analysis
Biochemical Properties
The 3-oxo-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-carboxylic acid 1,1-dioxide has been reported to exhibit various biological activities such as antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators . The functional groups attached to the ring are responsible for the activity of this compound .
Cellular Effects
The compound has shown substantial and broad-spectrum antifungal activities against various phytopathogenic fungi . It influences cell function by interacting with various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of 3-oxo-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-carboxylic acid 1,1-dioxide involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been tested as ATP-sensitive potassium channel activators .
Temporal Effects in Laboratory Settings
It has been observed to exhibit potent antitubercular activity .
Preparation Methods
The synthesis of 1,1,3-trioxo-4H-1λ6,2,4-benzothiadiazine-7-carboxylic acid typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of a precursor compound containing the necessary functional groups. For example, the reaction of 2-aminobenzenesulfonamide with phosgene can lead to the formation of the benzothiadiazine ring system. The reaction conditions often include the use of solvents such as dichloromethane or chloroform and may require the presence of catalysts or other reagents to facilitate the cyclization process .
Chemical Reactions Analysis
1,1,3-Trioxo-4H-1λ6,2,4-benzothiadiazine-7-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions can lead to the formation of sulfoxides or sulfones, while reduction reactions may yield amines or other reduced derivatives .
Scientific Research Applications
1,1,3-Trioxo-4H-1λ6,2,4-benzothiadiazine-7-carboxylic acid has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, this compound has shown promise as an antimicrobial, antiviral, and anticancer agent. It has also been investigated for its potential use as an antihypertensive and antidiabetic agent. In the field of material science, the compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties .
Comparison with Similar Compounds
1,1,3-Trioxo-4H-1λ6,2,4-benzothiadiazine-7-carboxylic acid can be compared with other benzothiadiazine derivatives, such as 1,2,4-benzothiadiazine-1,1-dioxide. While both compounds share a similar core structure, their functional groups and substituents can lead to differences in their biological activities and applications. For instance, 1,2,4-benzothiadiazine-1,1-dioxide has been studied for its potential as a potassium channel activator and AMPA receptor modulator, highlighting the diversity of applications within this chemical family .
Properties
IUPAC Name |
1,1,3-trioxo-4H-1λ6,2,4-benzothiadiazine-7-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O5S/c11-7(12)4-1-2-5-6(3-4)16(14,15)10-8(13)9-5/h1-3H,(H,11,12)(H2,9,10,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUFVBLNYWMTPOB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)S(=O)(=O)NC(=O)N2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301347127 | |
Record name | 3-Oxo-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-carboxylic acid 1,1-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301347127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
201224-76-2 | |
Record name | 3-Oxo-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-carboxylic acid 1,1-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301347127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-oxo-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-carboxylic acid 1,1-dioxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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